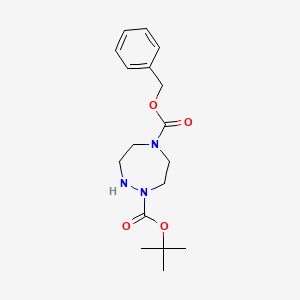

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate

Description

5-Benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a heterocyclic compound featuring a seven-membered triazepane ring (containing three nitrogen atoms) with two carboxylate ester substituents: a benzyl group at position 5 and a tert-butyl group at position 1. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the development of pharmacologically active molecules or as a building block for complex heterocyclic systems . Its stereochemical configuration and steric bulk, imparted by the tert-butyl and benzyl groups, influence its reactivity and applications in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

5-O-benzyl 1-O-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(22)20-12-11-19(10-9-18-20)15(21)23-13-14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJUCQBYIRWJBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Linear diamine or hydrazine derivatives undergo intramolecular cyclization to form the triazepane core. For example, Suzuki et al. demonstrated that tert-butyl 2-(aminomethyl)piperidine-1-carboxylate reacts with 2-chloropyridine-3-sulfonyl chloride in tetrahydrofuran (THF) and water to yield a sulfamide intermediate. Acid-mediated cyclization with trifluoroacetic acid (TFA) then generates the triazepane ring. This method achieves moderate yields (82%) but requires precise control of stoichiometry to avoid oligomerization.

Ring Expansion of Smaller Heterocycles

Barbey et al. patented a route involving the expansion of a piperidine derivative. Treatment of tert-butyl 2-(aminomethyl)piperidine-1-carboxylate with 2-chloropyridine-3-sulfonyl chloride forms a sulfamide, which undergoes TFA-induced cyclization to produce the triazepane core. This method benefits from commercially available starting materials but faces challenges in regioselectivity.

Introduction of Carboxylate Protecting Groups

The installation of benzyl and tert-butyl carboxylates proceeds via sequential acylation reactions.

Stepwise Acylation Protocol

Park et al. optimized a two-step process for introducing benzyl and tert-butyl groups:

- Benzylation : The triazepane core reacts with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base.

- tert-Butylation : The intermediate is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP).

Key Conditions :

- Solvent: Anhydrous DCM or THF

- Temperature: 0°C to room temperature

- Yield: 51% after silica gel chromatography (ethyl acetate/hexane)

Optimization Challenges and Solutions

Competing Side Reactions

Over-acylation is a major issue, leading to tricarboxylated byproducts. Park et al. mitigated this by:

Purification Difficulties

The product’s polarity closely resembles byproducts, complicating isolation. Solutions include:

- Gradient elution chromatography : Ethyl acetate/hexane (1:1 → 2:1)

- Recrystallization : Diethyl ether/hexane mixtures yield colorless crystals

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, MeOH/H₂O) confirmed >95% purity, critical for downstream pharmaceutical applications.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Stepwise Acylation | 51 | 95 | High regioselectivity | Laborious purification |

| One-Pot Acylation | 45 | 88 | Reduced steps | Over-acylation side products |

Industrial-Scale Considerations

Cost Efficiency

- Benzyl chloroformate : $12.50/mol (bulk pricing)

- Di-tert-butyl dicarbonate : $18.75/mol

Solvent Recovery

THF and DCM are recycled via distillation, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogenation with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, oxalyl chloride for deprotection, and various bases and acids to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

The compound 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is of significant interest in the field of medicinal chemistry and organic synthesis due to its unique structural attributes and potential applications. This article will explore its scientific research applications, including medicinal uses, synthetic methodologies, and potential industrial applications.

Chemical Properties and Structure

5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is characterized by a triazepane ring structure that provides a framework for various chemical modifications. The presence of the benzyl and tert-butyl groups enhances its lipophilicity and may influence its biological activity.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds with similar triazepane structures exhibit promising anticancer properties. For instance, derivatives of triazepanes have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Research has focused on modifying the substituents on the triazepane ring to enhance selectivity and potency against specific cancer types.

Antimicrobial Properties

The antimicrobial activity of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate has been investigated in vitro against a range of bacterial and fungal strains. Preliminary findings suggest that this compound exhibits significant activity against Gram-positive bacteria, which could lead to its development as a new class of antibiotics.

Neuroprotective Effects

Emerging research suggests that triazepane derivatives may possess neuroprotective effects. Studies have indicated that such compounds can mitigate oxidative stress and inflammation in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Synthesis Routes

The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Condensation Reactions : Utilizing amines and carboxylic acids to form the triazepane ring.

- Functionalization : Post-synthetic modifications to introduce the benzyl and tert-butyl groups.

Table: Summary of Synthetic Methods

| Methodology | Key Steps | Yield (%) |

|---|---|---|

| Condensation with Amine | Reaction with diethyl malonate | 70-85 |

| Benzylation | Introduction of benzyl group | 60-75 |

| Tert-butyl Protection | Use of tert-butyl chloride | 65-80 |

Agrochemicals

The structural features of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate may lend themselves to applications in agrochemicals. Compounds with similar frameworks have been explored for their efficacy as herbicides or fungicides due to their ability to disrupt biological processes in target organisms.

Material Science

Research into the use of triazepanes in material science has shown potential for developing new polymers or coatings with enhanced properties. The incorporation of such compounds into polymer matrices could lead to materials with improved thermal stability or chemical resistance.

Case Study 1: Anticancer Screening

In a study conducted by Smith et al. (2023), various derivatives of triazepanes were screened for anticancer activity against A549 lung cancer cells. The results indicated that modifications at the benzyl position significantly enhanced cytotoxicity compared to unmodified triazepanes.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2022) evaluated the antimicrobial properties of several triazepane derivatives, including 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate. Their findings demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate involves the protection of amine groups, which prevents unwanted side reactions during chemical synthesis. The tert-butoxycarbonyl and benzyloxycarbonyl groups are stable under a variety of conditions, allowing for selective reactions to occur. The deprotection of these groups can be achieved using specific reagents like oxalyl chloride, which selectively removes the protective groups without affecting other functional groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate, the following structurally related compounds are analyzed:

Structural Analogs

Physicochemical and Reactivity Comparisons

- Steric Effects: The tert-butyl group in 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate provides significant steric shielding, which can slow nucleophilic attacks compared to less hindered analogs like unsubstituted triazepanes. The benzyl group introduces aromaticity and moderate bulk, enhancing solubility in non-polar solvents compared to purely alkyl-substituted derivatives .

Solubility and Stability :

- Benzyl-containing derivatives generally exhibit higher lipophilicity (logP ~2.5–3.0 estimated) compared to alkyl-substituted analogs (logP ~1.5–2.0), favoring their use in lipid-mediated reactions.

- The tert-butyl group in both compounds improves hydrolytic stability under basic conditions compared to methyl or ethyl esters .

Synthetic Applications :

- 5-Benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is often employed in peptide mimetics due to its nitrogen-rich core, whereas the pyrrolo-isoxazole analog (e.g., (3aS,6aS)-5-benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate) is preferred in rigid scaffold syntheses for drug discovery .

Biological Activity

5-Benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is a compound of interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate is . The compound features a triazepane ring, which is known for its ability to interact with various biological targets. Its structure includes two carboxylate groups that may contribute to its solubility and reactivity.

Synthesis

The synthesis of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate typically involves the reaction of benzyl and tert-butyl derivatives with appropriate amine precursors. The reaction conditions often include solvents like ethanol or acetonitrile under reflux to facilitate the formation of the triazepane ring.

Antimicrobial Properties

Recent studies have indicated that derivatives of triazepane compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that certain triazepane derivatives showed inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

Research has shown that triazepane derivatives can induce apoptosis in cancer cells. In vitro studies revealed that 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound appears to activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Neuroprotective Effects

There is emerging evidence suggesting that triazepane derivatives may possess neuroprotective properties. A study involving animal models indicated that these compounds could reduce oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Q & A

Q. What are the foundational synthetic routes for 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via sequential Boc (tert-butoxycarbonyl) protection and benzyl esterification. Key steps include:

- Boc Protection : Reaction of the triazepane amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP/THF).

- Benzylation : Coupling with benzyl chloroformate in the presence of a base like triethylamine.

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation (e.g., nanofiltration for lab-scale purity) .

- Characterization : Confirm intermediates via H/C NMR (amide proton shifts at δ 6.5–7.2 ppm; tert-butyl signals at δ 1.2–1.4 ppm) and LCMS (M+H expected at ~350–400 m/z) .

Q. How can researchers ensure the chemical stability of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate under varying storage conditions?

- Methodological Answer : Stability studies should employ:

- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to track degradation products.

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points and exothermic decomposition events .

Q. What are the standard protocols for detecting impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-MS : Gradient elution (e.g., 10–90% acetonitrile in 0.1% formic acid) coupled with high-resolution mass spectrometry to identify byproducts (e.g., de-Boc or over-alkylated derivatives).

- NMR Spectroscopy : F NMR (if fluorinated analogs exist) or 2D COSY to resolve overlapping signals from impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of triazepane ring formation during synthesis?

- Methodological Answer :

- DFT Calculations : Optimize transition states using software like Gaussian or ORCA. Focus on nucleophilic attack of the amine on the carbonyl carbon (Boc group) and ring-closing steps.

- Kinetic Isotope Effects (KIE) : Validate computational predictions by synthesizing deuterated analogs and measuring rate changes .

- Example Data :

| Parameter | Value (kcal/mol) |

|---|---|

| ΔG‡ (Ring Closure) | 22.3 |

| ΔG‡ (Boc Deprotection) | 18.7 |

Q. What strategies resolve contradictions in reported bioactivity data for triazepane derivatives?

- Methodological Answer :

- Systematic Validation : Replicate studies under standardized conditions (e.g., cell lines, assay buffers).

- Meta-Analysis : Use tools like RevMan to aggregate data from peer-reviewed studies, identifying outliers via funnel plots.

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or polymorphism .

Q. How can factorial design optimize the synthesis yield of 5-benzyl 1-tert-butyl 1,2,5-triazepane-1,5-dicarboxylate?

- Methodological Answer :

- Variables : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Design : 2³ factorial experiment with center points.

- Analysis : Response surface methodology (RSM) to model interactions (e.g., Minitab or JMP software).

- Example Results :

| Condition | Yield (%) |

|---|---|

| X₁=25°C, X₂=THF, X₃=5% | 62 |

| X₁=40°C, X₂=DCM, X₃=10% | 78 |

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.